molecular formula C13H18N2O B2626433 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole CAS No. 878617-41-5

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole

Cat. No.: B2626433
CAS No.: 878617-41-5
M. Wt: 218.3
InChI Key: RGEGQAFOGMYROT-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol This compound is notable for its indole core structure, which is a common motif in many biologically active molecules

Preparation Methods

The synthesis of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis can be employed to construct the indole core, followed by a Buchwald-Hartwig amination to introduce the morpholine moiety . The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and bases under controlled temperatures.

Chemical Reactions Analysis

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes . The morpholine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be compared to other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole core with the morpholine ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEGQAFOGMYROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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